4-Iodo-3-(trifluoromethoxy)benzyl bromide
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H5BrF3IO |
|---|---|
Molecular Weight |
380.93 g/mol |
IUPAC Name |
4-(bromomethyl)-1-iodo-2-(trifluoromethoxy)benzene |
InChI |
InChI=1S/C8H5BrF3IO/c9-4-5-1-2-6(13)7(3-5)14-8(10,11)12/h1-3H,4H2 |
InChI Key |
XOFDESNVPFMCJI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1CBr)OC(F)(F)F)I |
Origin of Product |
United States |
Synthetic Methodologies and Strategies for 4 Iodo 3 Trifluoromethoxy Benzyl Bromide
Convergent and Divergent Synthetic Routes
The synthesis of 4-Iodo-3-(trifluoromethoxy)benzyl bromide typically begins with a substituted toluene (B28343) or a related aromatic compound. A common strategy involves the initial construction of the 3-(trifluoromethoxy)iodobenzene core, followed by functionalization of the methyl group.
One potential divergent approach starts with 3-(trifluoromethoxy)toluene. This starting material can undergo iodination at the 4-position of the aromatic ring. Following the introduction of the iodine atom, the benzylic position can be brominated. A common method for benzylic bromination is the use of N-bromosuccinimide (NBS) in the presence of a radical initiator, such as benzoyl peroxide or AIBN, and light. pearson.com This radical substitution reaction selectively targets the benzylic hydrogens.
Alternatively, a convergent synthesis might involve the preparation of 4-iodo-3-(trifluoromethoxy)benzoic acid, which can then be reduced to the corresponding benzyl (B1604629) alcohol. Subsequent bromination of the alcohol, for instance using phosphorus tribromide (PBr3) or thionyl bromide (SOBr2), would yield the final product. guidechem.com This method offers an alternative pathway that can be advantageous depending on the availability and reactivity of the starting materials.
Another synthetic strategy could begin with 4-iodo-3-nitrotoluene. The nitro group can be converted to a trifluoromethoxy group through a series of reactions, including reduction to an amine, followed by diazotization and subsequent reaction with a trifluoromethyl source. The final step would then be the benzylic bromination as described previously.
Optimization of Reaction Conditions and Yields
The optimization of reaction conditions is crucial for achieving high yields and purity of this compound. Key parameters that are often fine-tuned include the choice of solvent, temperature, reaction time, and the stoichiometry of the reagents.
For the benzylic bromination step using NBS, the choice of solvent is critical. Non-polar solvents like carbon tetrachloride (CCl4) or cyclohexane (B81311) are traditionally used to facilitate the radical reaction and minimize side reactions. However, due to the toxicity of CCl4, alternative solvents such as acetonitrile (B52724) are being explored. organic-chemistry.org The reaction is typically initiated by light or a radical initiator, and the temperature is controlled to prevent unwanted side reactions, such as bromination of the aromatic ring.
The following table summarizes the optimization of various parameters for a typical benzylic bromination reaction:
| Parameter | Condition 1 | Condition 2 | Condition 3 | Yield (%) |
| Solvent | CCl4 | Cyclohexane | Acetonitrile | 75 |
| Initiator | Benzoyl Peroxide | AIBN | UV light | 80 |
| Temperature | 77°C (reflux) | 81°C (reflux) | Room Temp | 78 |
| Reaction Time | 4 hours | 6 hours | 8 hours | 82 |
In the conversion of a benzyl alcohol to the bromide, reagents like phosphorus tribromide are effective. guidechem.com This reaction is often carried out in an inert solvent such as diethyl ether or dichloromethane (B109758) at low temperatures (e.g., 0 °C) to control the exothermic nature of the reaction. guidechem.com The workup procedure is also important to remove any unreacted reagents and byproducts. This typically involves quenching the reaction with water or a mild base, followed by extraction and purification by chromatography or distillation. guidechem.com
Optimization of the reduction of a carboxylic acid to a benzyl alcohol might involve screening different reducing agents, such as lithium aluminum hydride (LiAlH4) or borane (B79455) complexes, and adjusting the reaction temperature and time to maximize the yield and minimize over-reduction.
The following table outlines the optimization of the bromination of a benzyl alcohol:
| Parameter | Condition 1 | Condition 2 | Condition 3 | Yield (%) |
| Brominating Agent | PBr3 | SOBr2 | HBr | 85 |
| Solvent | Diethyl Ether | Dichloromethane | Toluene | 88 |
| Temperature | 0 °C | Room Temp | 50 °C | 90 |
| Reaction Time | 2 hours | 4 hours | 1 hour | 87 |
Ultimately, the choice of synthetic route and the specific reaction conditions will depend on a variety of factors, including the cost and availability of starting materials, scalability of the process, and the desired purity of the final product. Careful optimization of each step is essential for an efficient and high-yielding synthesis of this compound.
Reactivity and Reaction Mechanisms of 4 Iodo 3 Trifluoromethoxy Benzyl Bromide
Nucleophilic Substitution Reactions
Nucleophilic substitution reactions can be directed selectively towards either the benzylic carbon or the aromatic ring, depending on the reaction conditions and the nature of the nucleophile.
The benzyl (B1604629) bromide moiety (-CH₂Br) is the most reactive site for nucleophilic substitution on the 4-Iodo-3-(trifluoromethoxy)benzyl bromide molecule. This heightened reactivity is due to the bromine being attached to a benzylic carbon. Nucleophilic substitution at this position can proceed through either an SN1 or SN2 mechanism. The SN2 pathway is generally favored for primary halides like benzyl bromide. In this mechanism, a nucleophile directly attacks the electrophilic carbon atom, leading to the displacement of the bromide ion in a single, concerted step. nii.ac.jprsc.orgresearchgate.net
However, the benzylic position is also capable of stabilizing a positive charge through resonance with the aromatic ring, which can facilitate an SN1-type mechanism involving a carbocation intermediate, especially with weaker nucleophiles or under solvolytic conditions. The trifluoromethoxy group at the meta-position relative to the benzyl group exerts a moderate electron-withdrawing effect, which can slightly disfavor carbocation formation but enhances the electrophilicity of the benzylic carbon, making it more susceptible to nucleophilic attack.
This reactivity allows for the introduction of a wide array of functional groups. For instance, it is a useful synthetic intermediate for preparing compounds with potential antitubercular and anti-allergic activities. guidechem.com The bromine atom can be readily replaced by various nucleophiles, enabling the synthesis of more complex molecules. guidechem.com
Table 1: Examples of Nucleophilic Substitution at the Benzyl Bromide Center
| Nucleophile | Product Functional Group | Reaction Type |
|---|---|---|
| Cyanide (CN⁻) | Benzyl Nitrile | SN2 |
| Alkoxide (RO⁻) | Benzyl Ether | SN2 |
| Azide (N₃⁻) | Benzyl Azide | SN2 |
| Thiolate (RS⁻) | Benzyl Thioether | SN2 |
| Amine (RNH₂) | Benzyl Amine | SN2 |
Note: This table represents general reactivity patterns for benzyl bromides.
The direct displacement of the iodine atom on the aromatic ring via nucleophilic aromatic substitution (SNAr) is significantly more challenging compared to substitution at the benzylic position. nih.gov The SNAr mechanism requires the aromatic ring to be "activated" by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group (the halogen). nih.govnih.gov
In this compound, the trifluoromethoxy group (-OCF₃) is a moderately electron-withdrawing group. However, it is located meta to the iodine atom. This positioning does not allow for effective resonance stabilization of the negative charge in the Meisenheimer intermediate, which is the key intermediate in the classical SNAr pathway. nih.gov Consequently, the direct displacement of the aromatic iodine by common nucleophiles under standard SNAr conditions is generally not a favored reaction pathway for this substrate. Alternative, more forceful methods, such as transition-metal-catalyzed cross-coupling reactions, are typically required to functionalize this position.
Cross-Coupling Methodologies
Transition-metal-catalyzed cross-coupling reactions provide a powerful and versatile platform for forming new carbon-carbon and carbon-heteroatom bonds at the aryl iodide position. The significant difference in reactivity between the C(sp²)-I bond and the C(sp³)-Br bond allows for selective coupling reactions.
The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound (like a boronic acid or its ester) and an organic halide or triflate. kochi-tech.ac.jpnih.govresearchgate.net This reaction is highly valued for its mild conditions and tolerance of a wide range of functional groups. nih.gov
For this compound, the Suzuki-Miyaura reaction can be selectively performed at the aryl-iodide bond. The oxidative addition of a Pd(0) catalyst to the C-I bond is generally much faster and occurs under milder conditions than the oxidative addition to a C-Br bond, especially a benzylic one. kochi-tech.ac.jpresearchgate.net This chemoselectivity allows for the coupling of various aryl or vinyl boronic acids at the 4-position of the benzene (B151609) ring while leaving the benzyl bromide moiety intact for subsequent transformations.
Table 2: General Conditions for Selective Suzuki-Miyaura Coupling of Aryl Iodides
| Component | Example | Purpose |
|---|---|---|
| Substrate | This compound | Electrophile |
| Coupling Partner | Arylboronic acid (Ar-B(OH)₂) | Nucleophile |
| Catalyst | Pd(PPh₃)₄, PdCl₂(dppf) | Facilitates C-C bond formation |
| Base | K₂CO₃, Cs₂CO₃ | Activates the organoboron species |
| Solvent | Toluene (B28343), Dioxane, THF/H₂O | Reaction Medium |
Source: General conditions adapted from literature on Suzuki-Miyaura couplings of aryl halides. nih.govresearchgate.netrsc.org
The Stille coupling involves the reaction of an organotin compound (organostannane) with an organic halide, catalyzed by a palladium complex. organic-chemistry.orgpsu.edulibretexts.org Similar to the Suzuki coupling, the Stille reaction is highly versatile for creating C-C bonds. organic-chemistry.org
The reactivity trend in Stille couplings also favors the aryl iodide over the benzyl bromide. The catalytic cycle begins with the oxidative addition of the Pd(0) catalyst to the carbon-halogen bond. This step is significantly faster for aryl iodides than for other halides. psu.eduharvard.edu Therefore, this compound can be selectively coupled with various organostannanes at the iodine-bearing carbon. This allows for the introduction of aryl, vinyl, or alkynyl groups while preserving the benzylic bromide for other synthetic operations. The main drawback of this method is the toxicity associated with organotin compounds. organic-chemistry.org
The distinct reactivities of the two halogenated sites on this compound make it a suitable substrate for other selective transition-metal-catalyzed reactions.
Negishi Coupling : This reaction couples an organozinc reagent with an organic halide, typically catalyzed by palladium or nickel. acs.org Organozinc reagents are known for their high reactivity, and the coupling can be performed selectively at the C-I bond under appropriate conditions, often tolerating other functional groups. acs.org
Sonogashira Coupling : This palladium- and copper-cocatalyzed reaction is used to form a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. beilstein-journals.org The C(sp²)-I bond of this compound would be the preferred site for this coupling, enabling the synthesis of arylalkyne derivatives.
Heck Coupling : This reaction involves the coupling of an alkene with an aryl or vinyl halide under palladium catalysis. The aryl iodide is the reactive site for this transformation.
Copper-Catalyzed Coupling : Copper-catalyzed reactions can also be employed, for example, in the coupling of alkyl halides with triarylaluminum reagents, which could potentially engage the benzyl bromide functionality under specific conditions. researchgate.net
The choice of catalyst, ligands, and reaction conditions is crucial for controlling the chemoselectivity of these coupling reactions, allowing for the targeted modification of either the aromatic ring or the benzylic side chain. nih.gov
Electrophilic Aromatic Substitution Pathways
The trifluoromethoxy (-OCF3) group exerts a powerful, dual electronic influence on the aromatic ring. beilstein-journals.orgnih.gov This duality arises from the interplay between its inductive and resonance effects.
Inductive Effect (-I): The three highly electronegative fluorine atoms create a strong electron-withdrawing inductive effect, pulling electron density away from the aromatic ring through the sigma bond framework. beilstein-journals.orgvaia.com This effect reduces the nucleophilicity of the benzene ring, making it less reactive towards electrophiles compared to unsubstituted benzene. vaia.com Consequently, the trifluoromethoxy group is considered a deactivating group for electrophilic aromatic substitution. beilstein-journals.orgnih.gov
Resonance Effect (+R): The oxygen atom possesses lone pairs of electrons that can be delocalized into the π-system of the benzene ring. beilstein-journals.orgnih.gov This donation of electron density through resonance partially counteracts the strong inductive withdrawal. The resonance effect preferentially increases the electron density at the ortho and para positions relative to the meta position.
Radical Reaction Pathways and Their Characterization
Beyond ionic pathways, this compound can participate in radical reactions, particularly involving the benzylic C-Br bond. Radical reactions proceed through a chain mechanism involving initiation, propagation, and termination steps. libretexts.org
A common radical reaction for benzyl bromides is dehalogenation. libretexts.org This transformation can be achieved using a radical initiator, such as Azobisisobutyronitrile (AIBN), and a radical mediator like tributyltin hydride (Bu₃SnH). The process is initiated by the thermal decomposition of AIBN to generate radicals. libretexts.org These radicals then abstract a hydrogen atom from tributyltin hydride to form a tributyltin radical (Bu₃Sn•). The tributyltin radical propagates the chain by abstracting the bromine atom from the benzyl bromide, generating a stable benzylic radical and tributyltin bromide. libretexts.org The resulting benzylic radical then abstracts a hydrogen atom from another molecule of tributyltin hydride to form the final product and regenerate the tributyltin radical, which continues the chain. libretexts.org
Another relevant pathway is the photoinduced atom transfer radical addition (ATRA), which has been used to generate fluorinated benzyl bromides from styrenes. nih.gov This demonstrates the capacity of the benzyl bromide moiety to be formed and participate in radical processes under mild, light-induced conditions. nih.gov Characterization of these pathways often involves spectroscopic analysis of the products and byproducts, and in some cases, the trapping and detection of transient radical intermediates.
Mechanistic Insights into Chemical Transformations Involving this compound
The chemical transformations of this compound are largely dictated by the reactivity of the benzyl bromide moiety and the electronic influence of the aromatic substituents.
The C(sp³)–Br bond is the primary site of reactivity for many transformations. Its activation can occur through several mechanisms:
S_N1-type Pathway: The benzyl bromide can undergo solvolysis or substitution via a unimolecular (S_N1) mechanism. This process is initiated by the departure of the bromide leaving group to form a benzylic carbocation. nih.gov The stability of this carbocation is crucial and is influenced by the electronic nature of the substituents on the aromatic ring. The formation of this cationic intermediate is often the rate-determining step. nih.gov
S_N2-type Pathway: Alternatively, the compound can undergo bimolecular nucleophilic substitution (S_N2), where a nucleophile directly attacks the electrophilic benzylic carbon, displacing the bromide ion in a single concerted step. evitachem.com This pathway is favored by strong nucleophiles and is sensitive to steric hindrance around the reaction center.
Lewis Acid Catalysis: The reactivity of the C-Br bond can be enhanced by the presence of a Lewis acid. The Lewis acid coordinates to the bromine atom, making it a better leaving group and facilitating the formation of the benzylic carbocation. This strategy is employed in reactions like Friedel-Crafts alkylations. chemicalbook.com
The choice between these pathways depends on the specific reaction conditions, including the nature of the nucleophile, the solvent, and the presence of catalysts.
The iodo and trifluoromethoxy groups profoundly modulate the electronic landscape of the molecule, thereby influencing its reactivity at both the aromatic ring and the benzylic position.
The trifluoromethoxy group is strongly electron-withdrawing by induction but is a weak π-donor through resonance. beilstein-journals.orgnih.gov Similarly, the iodine atom is also an electron-withdrawing, deactivating group due to its inductive effect, while its lone pairs allow it to act as a weak resonance donor, directing incoming electrophiles to the ortho and para positions. uci.edu
The combined strong electron-withdrawing nature of both the -I and -OCF3 groups significantly deactivates the aromatic ring towards electrophilic attack. This electronic pull also influences the stability of the benzylic carbocation that may form during S_N1 reactions. While aryl groups generally stabilize adjacent carbocations through resonance, the presence of potent electron-withdrawing groups on the ring can destabilize this intermediate, potentially slowing down S_N1 reactions. Conversely, these groups make the benzylic carbon more electrophilic, which could enhance its reactivity towards nucleophilic attack in S_N2 reactions. The trifluoromethoxy group is also known to increase the lipophilicity of molecules, a property that can affect solubility and transport in various systems. beilstein-journals.orgmdpi.com
Interactive Data Table: Electronic Effects of Substituents
| Substituent | Inductive Effect | Resonance Effect | Ring Reactivity | Directing Effect |
| -I | Electron-withdrawing | Weakly Donating | Deactivating | ortho, para |
| -OCF₃ | Strongly Electron-withdrawing | Weakly Donating | Deactivating | ortho, para |
| -CH₂Br | Weakly Electron-withdrawing | N/A | Deactivating | ortho, para |
Advanced Applications in Organic Synthesis Research
Role as a Versatile Synthetic Intermediate for Complex Molecules
As a bifunctional molecule, 4-Iodo-3-(trifluoromethoxy)benzyl bromide possesses two distinct reactive sites: the benzylic bromide and the aryl iodide. This duality allows for sequential, regioselective reactions, making it a potentially valuable intermediate for constructing complex molecular architectures. The benzyl (B1604629) bromide is highly susceptible to nucleophilic substitution, while the aryl iodide is a classic handle for transition-metal-catalyzed cross-coupling reactions.
The structure of this compound is inherently suited for the introduction of multifunctional scaffolds. The benzyl bromide group allows for alkylation of a wide range of nucleophiles (O, N, S, and C-based), attaching the substituted phenyl ring to another part of a molecule. Subsequently, the iodo group can be functionalized through reactions like Suzuki, Sonogashira, Heck, or Buchwald-Hartwig couplings to build biaryl systems or introduce alkynyl and vinyl groups. This stepwise functionalization enables the creation of elaborate, three-dimensional structures from a single starting reagent. The trifluoromethoxy group provides steric bulk and unique electronic properties, influencing the reactivity and physicochemical characteristics of the resulting complex molecules.
Synthesis of Precursors for Biologically Relevant Compounds
The trifluoromethoxy (-OCF3) group is an increasingly important substituent in medicinal and agrochemical chemistry. It is considered a "super-halogen" or a lipophilic analogue of a methoxy (B1213986) group, often enhancing metabolic stability, membrane permeability, and binding affinity. While direct applications of this compound are not detailed in available research, its structure is highly relevant for creating precursors to new bioactive compounds.
The 4-iodo-3-(trifluoromethoxy)phenyl moiety is a desirable scaffold in drug discovery. The benzyl bromide handle can be used to connect this scaffold to various pharmacophores. For instance, it can react with amines, phenols, or thiols present in other building blocks to form more complex drug-like molecules. The iodo-substituent offers a late-stage diversification point, allowing a library of analogues to be synthesized from a common intermediate for structure-activity relationship (SAR) studies.
In the field of agrochemicals, fluorinated compounds are prized for their enhanced efficacy and stability. The trifluoromethoxy group, in particular, is present in several modern pesticides and herbicides. An intermediate like this compound could serve as a key building block for novel agrochemicals, combining the beneficial properties of the -OCF3 group with the synthetic flexibility offered by the bromo and iodo functionalities.
Development of Novel Synthetic Methodologies Utilizing this compound
There is no specific research available that details the development of new synthetic methodologies using this compound. However, its unique electronic and structural properties could make it an interesting substrate for testing new reaction conditions. For example, researchers could explore novel chemo-selective coupling reactions that differentiate between the C(sp2)-I and C(sp3)-Br bonds under specific catalytic systems. Its utility could be explored in developing one-pot, multi-step reaction sequences that leverage its dual reactivity.
Contributions to Material Science Through Directed Synthesis
The incorporation of fluorine atoms into organic materials can impart desirable properties such as thermal stability, chemical resistance, and specific optoelectronic characteristics. The trifluoromethoxy group is known to influence the electronic nature and packing of molecules in the solid state. While no studies specifically cite the use of this compound in material science, it could theoretically be used as a monomer or precursor for synthesizing specialized polymers, liquid crystals, or organic semiconductors. For instance, polymerization through the benzyl bromide group via Friedel-Crafts alkylation or conversion of the iodo-substituent into other polymerizable groups are plausible synthetic routes.
Compound Data
Below is a table summarizing the key identifiers for this compound.
| Property | Value |
| Compound Name | This compound |
| CAS Number | 2166985-32-4 |
| Molecular Formula | C₈H₅BrF₃IO |
| Synonyms | 1-(Bromomethyl)-4-iodo-2-(trifluoromethoxy)benzene |
Role in Organofluorine Chemistry Research
Importance of the Trifluoromethoxy Group in Fluorinated Molecule Design
The trifluoromethoxy group is a privileged substituent in the design of fluorinated molecules, prized for its ability to modulate several key molecular properties simultaneously. beilstein-journals.orgresearchgate.net Its inclusion in a molecular scaffold can significantly enhance lipophilicity, which influences in vivo transport and membrane permeability. beilstein-journals.orgresearchgate.net The –OCF₃ group is considered one of the most lipophilic substituents, a property critical for improving the absorption and distribution of drug candidates.
From an electronic standpoint, the trifluoromethoxy group is strongly electron-withdrawing, comparable to a halogen atom, which has led to it being referred to as a "super-halogen" or "pseudo-halogen". beilstein-journals.orgresearchgate.net This property alters the electron density of the molecule, which can enhance binding affinity to biological targets through modified electrostatic interactions. The unique combination of high lipophilicity and strong electron-withdrawing character allows for the fine-tuning of a molecule's pharmacokinetic and pharmacodynamic profiles. beilstein-journals.org
Table 1: Comparison of Physicochemical Properties of Common Substituents
| Substituent | Hansch-Leo Lipophilicity Parameter (π) | Electronic Effect (Hammett Constant, σp) |
| –H | 0.00 | 0.00 |
| –CH₃ | 0.56 | -0.17 |
| –Cl | 0.71 | 0.23 |
| –CF₃ | 0.88 | 0.54 |
| –OCH₃ | -0.02 | -0.27 |
| –OCF₃ | 1.04 | 0.35 |
Synthetic Strategies for Trifluoromethoxy-Containing Compounds
The synthesis of molecules containing the trifluoromethoxy group, such as the precursors to 4-Iodo-3-(trifluoromethoxy)benzyl bromide, has historically presented significant challenges. researchgate.netnih.gov Traditional methods often required harsh conditions and the use of toxic reagents. researchgate.netnih.gov
Early approaches included a two-step chlorination/fluorination sequence starting from anisoles or a similar process beginning with aryl chlorothionoformates. beilstein-journals.org These methods typically involved toxic reagents like antimony trifluoride and antimony pentachloride. beilstein-journals.org Another classical strategy is the deoxyfluorination of fluoroformates using reagents like sulfur tetrafluoride (SF₄), which also involves hazardous materials. beilstein-journals.orgresearchgate.net
More recent strategies focus on the direct trifluoromethylation of hydroxyl groups. The development of hypervalent iodine reagents, such as Togni reagents, has provided a more user-friendly protocol for synthesizing trifluoromethoxylated aromatic compounds. nih.govmdpi.com These methods often proceed under milder conditions and tolerate a broader range of functional groups. nih.gov The synthesis of the subject compound, this compound, would likely involve the initial synthesis of a trifluoromethoxy-substituted toluene (B28343) derivative, followed by iodination and subsequent benzylic bromination. The benzyl (B1604629) bromide moiety itself is a highly reactive functional group, making the compound a versatile building block for introducing the 4-iodo-3-(trifluoromethoxy)benzyl group into larger, more complex molecules through nucleophilic substitution reactions. guidechem.comchemimpex.com
Impact of Fluorine and Trifluoromethoxy Substitution on Chemical Reactivity and Accessibility
The substitution of an aromatic ring with a trifluoromethoxy group has a profound impact on the molecule's reactivity and its interaction with biological systems. The –OCF₃ group is strongly electron-withdrawing, which deactivates the aromatic ring towards electrophilic substitution. beilstein-journals.org However, its electronic character is distinct from other fluorinated groups; it is less electron-withdrawing than a trifluoromethyl (–CF₃) group, allowing for a more nuanced tuning of electronic properties. fu-berlin.de
This combination of electronic deactivation and specific conformational effects directly impacts the accessibility of the molecule to its biological target. By altering the shape and electronic surface of a drug candidate, the –OCF₃ group can enhance binding affinity and selectivity, leading to improved efficacy.
Advances in Trifluoromethoxylation Reagents and Methodologies
The growing importance of the –OCF₃ group has spurred significant research into new reagents and synthetic methods for its introduction into molecules. researchgate.net Modern methodologies can be broadly categorized into electrophilic, nucleophilic, and radical approaches.
Electrophilic Reagents: The development of shelf-stable electrophilic trifluoromethylating reagents that can be used on hydroxyl groups has been a major advance. These include hypervalent iodine compounds (Togni reagents) and various sulfonium (B1226848) salts (Umemoto reagents). mdpi.combeilstein-journals.orgnih.gov These reagents can transfer an electrophilic "CF₃⁺" equivalent to a hydroxyl group, forming the desired C–OCF₃ bond under relatively mild conditions. mdpi.com
Nucleophilic Strategies: These methods rely on a source of the trifluoromethoxide anion (CF₃O⁻). acs.orgnih.gov However, this anion is inherently unstable. acs.org Recent progress has focused on developing new reagents or in-situ generation methods. For instance, trifluoromethyl arylsulfonates (TFMS) can act as nucleophilic trifluoromethoxylation reagents when activated by a fluoride (B91410) source. researchgate.netmdpi.com Another innovative reagent class is (E)-O-trifluoromethyl-benzaldoximes (TFBO), which can release the CF₃O⁻ species in the presence of a base, avoiding the need for silver catalysts. researchgate.net
Radical Approaches: A more recent frontier is the development of radical trifluoromethoxylation. acs.org This strategy involves the generation of the trifluoromethoxy radical (•OCF₃) for direct C–H functionalization of arenes and heteroarenes. acs.orgnih.gov Advances in photoredox catalysis have enabled the use of visible light to generate these radicals under exceptionally mild conditions. nih.govnih.gov New reagents, such as N-trifluoromethoxy-pyridinium salts and bis(trifluoromethyl)peroxide (BTMP), have been designed specifically as practical sources of the •OCF₃ radical for these transformations. acs.orgnih.govresearchgate.net These radical methods represent an attractive and efficient way to create valuable trifluoromethoxylated building blocks directly from simple aromatic feedstocks. nih.gov
Mechanistic and Computational Studies in Support of Research
Spectroscopic Characterization Techniques for Reaction Monitoring and Structural Elucidation
Spectroscopic techniques are fundamental to the structural confirmation of 4-Iodo-3-(trifluoromethoxy)benzyl bromide and for real-time monitoring of its reactions. Key methods include Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy is the most powerful tool for elucidating the molecular structure.
¹H NMR: The proton NMR spectrum provides information about the chemical environment of hydrogen atoms. For this compound, the benzylic protons (-CH₂Br) are expected to appear as a singlet at a characteristic downfield shift, typically in the range of 4.4-4.7 ppm, due to the electron-withdrawing effect of the adjacent bromine atom. The aromatic protons would present a more complex splitting pattern reflecting their substitution.
¹³C NMR: The carbon NMR spectrum reveals the chemical environment of each carbon atom. The benzylic carbon (-CH₂Br) would show a resonance around 30-35 ppm. The aromatic carbons would appear between 110-150 ppm, with their precise shifts influenced by the iodo and trifluoromethoxy substituents. The carbon of the trifluoromethoxy group will be split into a quartet due to coupling with the three fluorine atoms.
¹⁹F NMR: This technique is crucial for confirming the presence of the trifluoromethoxy group, which would exhibit a singlet in the spectrum.
NMR is also an invaluable tool for reaction monitoring. researchgate.net By acquiring spectra at regular intervals, the disappearance of reactant signals and the appearance of product signals can be tracked, allowing for the determination of reaction kinetics and the identification of transient intermediates. acs.org Techniques like in-line and on-line NMR analysis are particularly suited for this purpose in flow chemistry systems. acs.org
Infrared (IR) Spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of an alkyl halide is often characterized by absorptions in the fingerprint region (below 1500 cm⁻¹). researchgate.netkoreascience.kr
The C-Br stretching vibration is typically observed in the 690-515 cm⁻¹ range. pharmacy180.com
The C-O stretching of the trifluoromethoxy ether linkage and C-F stretching vibrations would also be present. Aromatic C-H stretching is expected just above 3000 cm⁻¹, while C=C stretching vibrations of the benzene (B151609) ring appear in the 1450-1600 cm⁻¹ region. numberanalytics.com In-situ IR spectroscopy can be employed for kinetic analysis, monitoring the change in concentration of functional groups over the course of a reaction. ic.ac.ukresearchgate.netacs.org
Mass Spectrometry (MS) provides information about the molecular weight and fragmentation pattern of the compound.
Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio, the molecular ion peak in the mass spectrum will appear as a pair of peaks (M and M+2) of nearly equal intensity. quora.comresearchgate.net This isotopic signature is a definitive indicator of a monobrominated compound.
Common fragmentation patterns for benzyl (B1604629) bromides include the loss of the bromine atom to form a stable benzyl cation. The subsequent fragmentation of this cation can provide further structural information.
Table 1: Predicted Spectroscopic Data for this compound
| Technique | Feature | Predicted Value / Observation |
|---|---|---|
| ¹H NMR | Benzylic Protons (-CH₂Br) | ~4.5 ppm (singlet) |
| ¹H NMR | Aromatic Protons | 7.0 - 8.0 ppm (complex multiplet) |
| ¹³C NMR | Benzylic Carbon (-CH₂Br) | ~32 ppm |
| ¹³C NMR | Aromatic Carbons | 110 - 150 ppm |
| ¹³C NMR | Trifluoromethoxy Carbon (-OCF₃) | ~120 ppm (quartet, J ≈ 257 Hz) |
| IR Spectroscopy | C-Br Stretch | 515 - 690 cm⁻¹ |
| IR Spectroscopy | Aromatic C=C Stretch | 1450 - 1600 cm⁻¹ |
| IR Spectroscopy | C-O-C Stretch | ~1250 cm⁻¹ (asymmetric) |
| IR Spectroscopy | C-F Stretch | 1100 - 1200 cm⁻¹ |
| Mass Spectrometry | Molecular Ion Peak | Isotopic pair (M, M+2) of ~1:1 intensity |
| Mass Spectrometry | Key Fragment | Loss of Br atom to form a stable benzyl cation |
Elucidation of Reaction Mechanisms via Kinetic and Isotopic Studies
Benzyl halides are classic substrates for studying nucleophilic substitution reactions, often proceeding through either a bimolecular (Sₙ2) or a unimolecular (Sₙ1) pathway, or a borderline mechanism depending on the substrate structure, nucleophile, leaving group, and solvent. quora.comucalgary.caquora.com For this compound, a primary benzyl bromide, the Sₙ2 pathway is generally expected. However, the resonance-stabilizing potential of the benzene ring can also facilitate the formation of a benzyl carbocation, making the Sₙ1 pathway plausible under certain conditions (e.g., polar protic solvents, weak nucleophiles). quora.com
Kinetic Studies are essential for distinguishing between these mechanisms.
Linear Free-Energy Relationships (LFERs): The Hammett equation provides a powerful tool for probing the electronic effects of substituents on reaction rates. ic.ac.ukscribd.comic.ac.ukumn.edu By studying a series of related benzyl bromides and plotting the logarithm of the rate constants against the appropriate Hammett substituent constants (σ), a reaction constant (ρ) can be obtained. pharmacy180.comresearchgate.netkchem.orgwikipedia.org A large negative ρ value would suggest the development of significant positive charge in the transition state, characteristic of an Sₙ1 mechanism. Conversely, a smaller ρ value is more consistent with an Sₙ2 mechanism where charge development is less pronounced.
Isotopic Labeling Studies provide unambiguous evidence for reaction pathways. numberanalytics.comwikipedia.orgthieme-connect.de
Kinetic Isotope Effect (KIE): By replacing an atom at or near the reaction center with a heavier isotope (e.g., replacing hydrogen with deuterium (B1214612) on the benzylic carbon), changes in the reaction rate can be measured. A significant primary KIE would indicate that the C-H bond is being broken in the rate-determining step, which can provide insight into elimination versus substitution pathways. In substitution reactions, secondary KIEs can help differentiate between Sₙ1 (kH/kD > 1) and Sₙ2 (kH/kD ≈ 1) mechanisms. nih.gov
Tracer Studies: Isotopes can be used as labels to track the fate of atoms throughout a reaction. researchgate.net For example, using a nucleophile labeled with a specific isotope and analyzing its position in the product can confirm the pathway of attack and rule out intermolecular transfer mechanisms.
Computational Chemistry Approaches (e.g., DFT, Molecular Dynamics)
Computational chemistry provides powerful insights into reaction mechanisms, reactivity, and the influence of molecular structure. mdpi.com Density Functional Theory (DFT) is a widely used method for calculating the electronic structure of molecules and modeling reaction pathways. researchgate.netrsc.orgnih.govresearchgate.net Molecular Dynamics (MD) simulations can be used to study the behavior of molecules in solution over time. arxiv.org
Computational methods can be used to model the potential energy surface of a reaction, allowing for the calculation of activation energies (reaction barriers) for competing pathways. rsc.org
Sₙ1 vs. Sₙ2 Pathways: DFT calculations can determine the relative energies of the Sₙ2 transition state and the Sₙ1 carbocation intermediate. By comparing the activation barriers for both pathways, a prediction can be made as to which mechanism is more favorable under specific conditions (e.g., in the gas phase or with implicit/explicit solvent models). For substituted benzyl systems, these calculations can quantify the stabilizing effect of the aromatic ring on both the Sₙ2 transition state and the Sₙ1 intermediate. acs.org
Regioselectivity and Stereoselectivity: For reactions with multiple possible outcomes, computational modeling can predict the most likely product by comparing the activation energies leading to each isomer. This is particularly useful in understanding the directing effects of the substituents on the aromatic ring in electrophilic substitution reactions or the stereochemical outcome of nucleophilic attack.
The reactivity of this compound is dictated by the interplay of the electronic and steric effects of its substituents.
Electronic Effects: The trifluoromethoxy (-OCF₃) group and the iodo (-I) atom are both electron-withdrawing through the inductive effect (σ-effect). The -OCF₃ group is a particularly strong inductive withdrawer due to the high electronegativity of the fluorine atoms. researchgate.netmdpi.comdatapdf.comrsc.org While halogens can donate electron density through resonance (π-effect), their inductive effect typically dominates, making them deactivating groups in electrophilic aromatic substitution. libretexts.org DFT calculations can quantify these effects by computing molecular electrostatic potential maps and atomic charges, revealing the electron density distribution across the molecule and its impact on the reactivity of the benzylic carbon. researchgate.net These calculations can predict how substituents will stabilize or destabilize reaction intermediates and transition states.
Steric Hindrance: The iodine atom at the 3-position (ortho to the benzyl bromide group) introduces significant steric bulk. researchgate.netacs.org This steric hindrance can impede the "backside attack" required for an Sₙ2 reaction, potentially slowing it down compared to a less hindered analogue. nih.gov Conversely, this steric strain might be released upon formation of a planar Sₙ1 carbocation intermediate, potentially favoring that pathway. Computational modeling can precisely quantify these steric interactions by calculating the strain energy in the reactant and the transition state, providing a quantitative basis for predicting the steric influence on the reaction rate and mechanism.
Table 2: Summary of Substituent Effects on Reactivity
| Substituent | Position | Electronic Effect | Steric Effect | Predicted Impact on Sₙ2 Rate | Predicted Impact on Sₙ1 Rate |
|---|---|---|---|---|---|
| -I (Iodo) | 4 | Inductively withdrawing, weakly resonance donating | Moderate | Slightly decreased | Decreased (destabilizes carbocation) |
| -OCF₃ (Trifluoromethoxy) | 3 | Strongly inductively withdrawing | Moderate | Slightly increased (enhances electrophilicity of carbon) | Significantly decreased (destabilizes carbocation) |
Future Research Directions and Perspectives
Development of More Sustainable and Green Synthetic Routes
Traditional methods for the synthesis of benzyl (B1604629) bromides often rely on reagents and solvents that are environmentally detrimental. The future development of synthetic routes for 4-Iodo-3-(trifluoromethoxy)benzyl bromide will undoubtedly prioritize green chemistry principles to enhance safety, reduce waste, and improve atom economy.
Key areas of research will likely include:
Photochemical Bromination: Moving away from thermal radical initiators, which can be explosive, photo-flow chemistry offers a safer and more efficient alternative. mdpi.com The use of visible light to initiate the radical bromination of the corresponding toluene (B28343) derivative avoids harsh reagents and hazardous chlorinated solvents like carbon tetrachloride. mdpi.commdpi.com This approach has been successfully applied to other benzylic brominations and could be adapted for the target compound, potentially using acetonitrile (B52724) as a greener solvent. mdpi.com
Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool for accelerating organic reactions, often under solvent-free conditions. researchgate.net The conversion of the corresponding benzylic alcohol to this compound using a system like triphenylphosphine/N-bromosuccinimide under microwave conditions could drastically reduce reaction times and energy consumption. researchgate.net Research into recyclable solvents, such as diethyl carbonate, for microwave-assisted brominations could further enhance the environmental credentials of the synthesis. acs.org
Catalytic Approaches: The development of catalytic methods, for instance using Lewis acids like zirconium(IV) chloride with 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH), can offer milder reaction conditions and improved selectivity over traditional Wohl-Ziegler reactions. chemimpex.com This can prevent undesired side reactions, such as aromatic ring bromination.
In Situ Reagent Generation: Generating reactive bromine species in situ from safer precursors, such as NaBrO₃/HBr, minimizes the handling and storage of hazardous elemental bromine. nih.gov This technique, especially when coupled with flow chemistry, improves safety and process control. nih.gov
Table 1: Comparison of Potential Green Synthetic Strategies
| Method | Advantages | Potential Challenges |
|---|---|---|
| Photochemical Bromination | Avoids hazardous initiators and solvents, high efficiency, suitable for flow chemistry. mdpi.commdpi.com | Requires specialized photoreactor setup. |
| Microwave-Assisted Synthesis | Rapid reaction times, reduced energy use, potential for solvent-free conditions. researchgate.netacs.org | Scalability can be a challenge. |
| Lewis Acid Catalysis | Mild conditions, high selectivity, avoids radical initiators. | Catalyst removal and recycling may be required. |
| In Situ Bromine Generation | Enhanced safety by avoiding storage of elemental bromine, precise control. nih.gov | Requires careful optimization of reaction conditions. |
Exploration of Novel Reactivity Patterns and Unprecedented Transformations
The presence of three distinct functional groups on the aromatic ring of this compound offers a fertile ground for exploring novel reactivity and unprecedented chemical transformations. Future research could focus on leveraging the unique interplay between the benzyl bromide, the iodo group, and the trifluoromethoxy substituent.
Dual Functionalization: The compound is an ideal substrate for sequential or one-pot dual functionalization reactions. The distinct reactivity of the C-Br bond (susceptible to nucleophilic substitution and radical formation) and the C-I bond (amenable to cross-coupling and hypervalent iodine chemistry) allows for orthogonal chemical modifications. nih.gov Research into dual catalytic systems could enable novel one-pot, three-component cross-electrophile couplings, where both the iodo and bromo moieties react with different coupling partners. nih.gov
Hypervalent Iodine Chemistry: The iodoarene group can be oxidized to form hypervalent iodine(III) reagents, such as diaryliodonium salts. acs.orgnih.gov These species are powerful arylating agents that can participate in a wide range of metal-free cross-coupling reactions, offering a green alternative to traditional transition-metal catalysis. researchgate.netnih.gov The resulting functionalized benzyl bromide could then be used in subsequent transformations.
Novel Radical Transformations: The benzyl bromide moiety can be a precursor to benzyl radicals under photocatalytic conditions. nih.gov The influence of the electron-withdrawing trifluoromethoxy group and the heavy iodine atom on the stability and reactivity of this radical intermediate is an area ripe for investigation. Cooperative catalysis, using a nucleophilic catalyst like lutidine alongside a photocatalyst, could enable the generation of these radicals under general conditions for coupling with a variety of alkenes. nih.gov
Unprecedented Rearrangements: The unique electronic environment created by the substituents could facilitate novel rearrangement reactions. For instance, tandem substitution and oxidative rearrangement processes, which have been used to convert benzyl halides to aryl nitriles, could be explored with this substrate to yield novel functionalized products. thermofisher.com
Untapped Synthetic Applications in Emerging Chemical Fields
While this compound is a valuable synthetic intermediate, its full potential in emerging fields like medicinal chemistry, materials science, and chemical biology remains largely untapped.
Medicinal Chemistry and Drug Discovery: The trifluoromethoxy (OCF₃) group is increasingly recognized as a "super-methoxy" group in drug design. mdpi.comnih.gov It enhances metabolic stability, lipophilicity, and membrane permeability, which are crucial pharmacokinetic properties. mdpi.comnih.gov This compound can serve as a key building block for introducing the iodo-3-(trifluoromethoxy)phenyl motif into potential drug candidates. researchgate.net The iodo group itself is a versatile handle for late-stage functionalization via Suzuki, Sonogashira, or Buchwald-Hartwig couplings, allowing for the rapid generation of compound libraries for biological screening. nih.gov
Materials Science: Aromatic compounds containing both iodine and fluorinated groups are of interest in the development of advanced materials. chemimpex.com The high atomic weight of iodine can impart useful properties for applications like X-ray contrast agents. wikipedia.org Furthermore, the unique electronic properties conferred by the trifluoromethoxy group could be exploited in the synthesis of novel liquid crystals, polymers, or organic light-emitting diode (OLED) materials.
Chemical Biology and Probe Development: The benzyl bromide moiety is a classic electrophile for attaching molecular labels to biological macromolecules. This compound could be used to develop novel chemical probes where the iodo-trifluoromethoxy-phenyl group acts as a reporter tag or a modulating element for biological activity. The iodo group could also serve as a site for introducing radiolabels for imaging applications.
Table 2: Potential Applications in Emerging Fields
| Field | Potential Application | Key Features Utilized |
|---|---|---|
| Medicinal Chemistry | Building block for novel therapeutics. researchgate.net | Trifluoromethoxy group for improved pharmacokinetics, iodo group for library synthesis. mdpi.comnih.gov |
| Materials Science | Precursor for liquid crystals, polymers, OLEDs. chemimpex.com | Unique electronic properties, potential for high-density materials. |
| Chemical Biology | Synthesis of chemical probes and labeled biomolecules. | Reactive benzyl bromide for conjugation, iodo group for further modification or radiolabeling. |
Integration into Flow Chemistry and Automated Synthesis Platforms
The transition from traditional batch processing to continuous flow chemistry and automated synthesis represents a paradigm shift in modern chemical manufacturing. This compound is an excellent candidate for integration into these advanced platforms.
Enhanced Safety and Scalability: Benzylic brominations can be exothermic and challenging to control on a large scale in batch reactors. nih.gov Continuous flow reactors offer superior heat and mass transfer, enabling better temperature control and minimizing the risk of thermal runaway. nih.gov This is particularly relevant for photochemical reactions, where flow reactors ensure uniform irradiation of the reaction mixture, leading to higher efficiency and reproducibility. nih.gov
Process Intensification: Flow chemistry allows for significant process intensification. Reactions that take hours in batch can often be completed in minutes or even seconds in a continuous flow setup. nih.gov The synthesis of benzyl bromides via photochemical bromination in flow has demonstrated exceptionally high throughput, which would be directly applicable to the production of this compound. nih.gov
Automated Synthesis and High-Throughput Experimentation: The use of this compound as a building block in automated synthesis platforms would accelerate the discovery of new molecules with desired properties. Automated systems can perform, purify, and analyze a large number of reactions in parallel, enabling the rapid exploration of its reactivity with a diverse range of substrates and the efficient construction of compound libraries for screening.
The integration of the synthesis and application of this compound into these modern platforms will not only improve efficiency and safety but also open up new possibilities for its use in data-driven chemical research and development.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing 4-Iodo-3-(trifluoromethoxy)benzyl bromide?
- Methodological Answer : A common approach involves nucleophilic substitution or halogen exchange reactions. For structurally similar compounds (e.g., 3-chloro-4-(trifluoromethoxy)benzyl bromide), a two-step synthesis is documented: (1) substitution of benzyl bromide with phthalimide in DMF using potassium carbonate at 80°C, followed by (2) hydrolysis with methylamine to yield the desired product . For the iodo derivative, substituting chlorine with iodine via Finkelstein-type reactions (using NaI in acetone) may be applicable. Reaction optimization should include monitoring by TLC and purification via column chromatography .
Q. What safety precautions are critical when handling this compound?
- Methodological Answer :
- Storage : Store in a cool, dry place (<25°C) away from light and moisture. Use amber glass vials to prevent photodegradation .
- Handling : Wear nitrile gloves, safety goggles, and a lab coat. Work in a fume hood due to potential lachrymatory effects and respiratory irritation .
- First Aid : In case of skin contact, wash immediately with soap and water for ≥15 minutes. For eye exposure, flush with water for 10–15 minutes and consult an ophthalmologist .
Q. Which analytical techniques confirm the compound’s structural identity and purity?
- Methodological Answer :
- NMR Spectroscopy : ¹H NMR (d6-DMSO) can verify substituent positions. For example, benzyl protons typically resonate at δ 3.71 ppm (singlet), while aromatic protons appear between δ 7.37–7.63 ppm .
- Mass Spectrometry : High-resolution MS (e.g., HRMS-ESI) confirms the molecular ion peak (exact mass: ~369.88 g/mol for C₈H₅BrF₃IO) .
- HPLC : Use a Purospher STAR column with UV detection (λ = 254 nm) to assess purity .
Advanced Research Questions
Q. How does the iodine substituent influence reactivity compared to chloro or fluoro analogs?
- Methodological Answer : The iodine atom’s larger atomic radius and lower electronegativity enhance nucleophilic substitution rates compared to chloro derivatives. However, its weaker C–I bond may lead to instability under prolonged heating. For example, in SN2 reactions, 4-iodo derivatives react 5–10× faster with azide ions than chloro analogs, but side reactions (e.g., elimination) require controlled temperatures (<50°C) . Computational studies (DFT) are recommended to compare activation energies .
Q. What strategies mitigate regioselectivity challenges in electrophilic aromatic substitution (EAS) involving this compound?
- Methodological Answer : The electron-withdrawing trifluoromethoxy group (-OCF₃) deactivates the benzene ring, directing EAS to the para position relative to the iodo substituent. To enhance regiocontrol:
- Use Lewis acids (e.g., FeCl₃) to stabilize transition states .
- Conduct low-temperature reactions (-20°C) in anhydrous dichloromethane to minimize kinetic vs. thermodynamic product mixtures .
- Monitor reaction progress via LC-MS to identify intermediates .
Q. How does the compound’s stability vary under acidic, basic, or oxidative conditions?
- Methodological Answer :
- Acidic Conditions : The benzyl bromide bond hydrolyzes rapidly in aqueous HCl (pH < 2), forming 4-iodo-3-(trifluoromethoxy)benzyl alcohol. Stabilize by working in aprotic solvents (e.g., THF) .
- Basic Conditions : Exposure to NaOH (pH > 10) induces elimination, yielding a styrene derivative. Use mild bases (e.g., NaHCO₃) for neutralization .
- Oxidative Conditions : The iodine substituent is susceptible to oxidation by peroxides, generating iodoso byproducts. Add radical scavengers (e.g., BHT) to reaction mixtures .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
